3-Cycloheptyl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea
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Overview
Description
3-Cycloheptyl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a complex organic compound characterized by its unique structure, which includes a cycloheptyl group, a furan-2-ylmethyl group, and a thiophen-2-yl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cycloheptyl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves multiple steps, starting with the preparation of the cycloheptyl group. This is often achieved through the cyclization of hept-1-ene using a suitable catalyst. The furan-2-ylmethyl and thiophen-2-yl ethyl groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to facilitate the reactions. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions are facilitated by reagents like sodium hydride (NaH) and strong bases.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further modified for specific applications.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, 3-Cycloheptyl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic properties. It may be used in the development of new treatments for various diseases, including cancer and infectious diseases.
Industry: In industry, this compound is utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism by which 3-Cycloheptyl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
1-(Furan-2-ylmethyl)-3-(3-trifluoromethyl-phenyl)-urea
1-(Tetrahydro-furan-2-ylmethyl)-3-(3-trifluoromethyl-phenyl)-urea
Uniqueness: 3-Cycloheptyl-1-(furan-2-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds. Its cycloheptyl group, in particular, contributes to its stability and reactivity, making it a valuable compound in various applications.
Properties
IUPAC Name |
3-cycloheptyl-1-(furan-2-ylmethyl)-1-(2-thiophen-2-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2S/c22-19(20-16-7-3-1-2-4-8-16)21(15-17-9-5-13-23-17)12-11-18-10-6-14-24-18/h5-6,9-10,13-14,16H,1-4,7-8,11-12,15H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDKROZDIQVTCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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